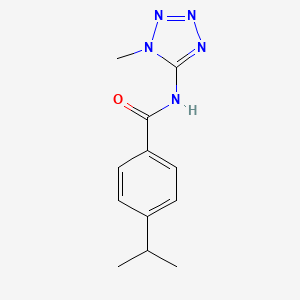
2,4-Dimethylquinolin-6-ol
Descripción general
Descripción
2,4-Dimethylquinolin-6-ol (DMQ) is a heterocyclic compound that belongs to the quinoline family. It has been extensively studied for its potential applications in various fields of science. DMQ is known for its unique chemical and physical properties, which make it an ideal candidate for use in scientific research.
Aplicaciones Científicas De Investigación
1. Antimalarial Drug Synthesis
The synthesis of polysubstituted 2,4-dimethylquinolines, including derivatives of 2,4-Dimethylquinolin-6-ol, has been explored for potential antimalarial drugs. These compounds are synthesized through a process involving ring closure, nitration, aromatic substitution, reduction, and alkylation, indicating their potential as antimalarial agents (Parushev et al., 1991).
2. Antituberculosis Activity
Compounds related to 2,4-Dimethylquinolin-6-ol have been investigated for their antituberculosis activity. Specifically, derivatives of 2,4-dimethylquinoline with antituberculosis properties have been synthesized and evaluated, showcasing the potential therapeutic applications of these compounds in treating tuberculosis (Omel’kov et al., 2019).
3. Antiplasmodial Effects
Research has demonstrated that derivatives of 2,4-dimethylquinoline, such as 2,4-Dimethylquinolin-6-ol, possess antiplasmodial activity. Studies have shown that certain derivatives containing the 2-phenyl-6:7-dimethylquinoline nucleus are more effective than quinine against malaria in canaries (King & Wright, 1948).
4. Thermodynamic Properties
The thermodynamic properties of methylquinolines, including 2,4-dimethylquinoline, have been measured and compared with computational methods. These studies provide insights into the physical and chemical characteristics of these compounds, which are essential for various applications in science and industry (Chirico et al., 2007).
5. Anticancer Potential
Derivatives of 2,4-Dimethylquinolin-6-ol have been studied for their potential as anticancer agents. These compounds have shown promising results in inducing apoptosis and demonstrating efficacy in various cancer models, highlighting their potential role in cancer treatment (Sirisoma et al., 2009).
6. Analgesic and Anti-Inflammatory Effects
Research into related isoquinoline compounds has revealed significant analgesic and anti-inflammatory effects, suggesting potential medical applications for 2,4-Dimethylquinolin-6-ol derivatives in pain management (Rakhmanova et al., 2022).
Propiedades
IUPAC Name |
2,4-dimethylquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-5-8(2)12-11-4-3-9(13)6-10(7)11/h3-6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQOZLOMZYAWGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701312302 | |
| Record name | 2,4-Dimethyl-6-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701312302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64165-34-0 | |
| Record name | 2,4-Dimethyl-6-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64165-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl-6-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701312302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6Z)-6-[[3-[(2-fluorophenyl)methoxy]phenyl]methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1659171.png)

![(5Z)-5-[[4-[2-(2,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1659174.png)

![(5Z)-3-ethyl-5-[[2-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1659177.png)
![(5Z)-5-[[3-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1659181.png)
![(6Z)-5-imino-2-phenyl-6-[(4-propan-2-ylphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1659182.png)





![3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1659192.png)
